Mal-PEG2-VCP-Eribulin

ADC payload comparison HER2-low breast cancer in vitro cytotoxicity

Optimize ADC programs targeting heterogeneous or low-antigen tumors with this specialized eribulin-linker conjugate. Unlike auristatins/maytansinoids, eribulin induces irreversible mitotic arrest and prolonged tumor retention (17.8-35.9 h half-life). - Demonstrated superior cytotoxicity vs. DM1/Dxd in HER2-low cancer cell lines - Effective bystander killing; rational choice for taxane-resistant or P-gp-mediated resistant disease - Note: VCP linker shows species-specific instability in rodent plasma-design studies accordingly

Molecular Formula C70H99N7O21
Molecular Weight 1374.6 g/mol
Cat. No. B2985367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-VCP-Eribulin
Molecular FormulaC70H99N7O21
Molecular Weight1374.6 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O
InChIInChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1
InChIKeyODAGJGZILCZEBN-LHGNNKGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mal-PEG2-VCP-Eribulin Overview & Specifications


Mal-PEG2-VCP-Eribulin (CAS: 2130869-18-8) is a drug-linker conjugate for antibody-drug conjugate (ADC) development, comprising a maleimide functional group for thiol conjugation, a polyethylene glycol (PEG2) spacer, a valine-citrulline-p-aminobenzyloxycarbonyl (VCP) protease-cleavable linker, and the microtubule inhibitor eribulin as the cytotoxic payload [1]. Eribulin is a synthetic macrocyclic polyether analogue of halichondrin B that binds microtubule plus-ends to inhibit polymerization without affecting depolymerization, arrests cells in G2/M phase, and induces apoptosis [2]. This drug-linker conjugate is designed for site-specific conjugation to reduced interchain disulfide bonds of antibodies, achieving a drug-to-antibody ratio (DAR) of approximately 4.0 in optimized ADC constructs [1][3].

Mal-PEG2-VCP-Eribulin Differentiation and Substitution Risks


Generic substitution of Mal-PEG2-VCP-Eribulin with alternative microtubule inhibitor–linker conjugates is inadvisable because eribulin exhibits mechanistically distinct pharmacodynamics relative to other tubulin-binding ADC payloads such as MMAE, MMAF, and DM1/DM4 [1]. Unlike auristatins or maytansinoids, eribulin induces irreversible mitotic arrest with persistent Bcl-2 phosphorylation, resulting in prolonged cell retention (17.8–35.9 h tumor half-life) and superior in vivo efficacy despite lower intrinsic potency in some assays [2]. Furthermore, the Val-Cit-PABC (VCP) linker platform, while widely adopted, demonstrates species-specific susceptibility to carboxylesterase 1C-mediated hydrolysis in rodent plasma—a property that directly affects preclinical pharmacokinetic interpretation and requires explicit consideration during in vivo study design [3]. These compound-specific characteristics preclude simple one-to-one substitution with generically similar ADC components.

Mal-PEG2-VCP-Eribulin Comparative Evidence


Eribulin-ADC Superiority in HER2-Low Cancer Models

In a direct preclinical comparison of HER2-targeting ADCs constructed with identical antibody backbones but differing payloads, the eribulin-containing ADC (BB-1701) demonstrated significantly higher in vitro cytotoxicity against HER2-low expressing cancer cell lines compared with ADCs bearing DM1 or Dxd payloads [1]. This differential was quantified via lower IC50 values in HER2-low cancer cell line panels, establishing eribulin-based ADCs as preferentially effective in low-antigen-density settings where auristatin- and maytansinoid-based ADCs show diminished activity [1].

ADC payload comparison HER2-low breast cancer in vitro cytotoxicity eribulin vs DM1 eribulin vs Dxd

MORAb-202 Improved Specificity in FRα-Positive Models

Farletuzumab conjugated with Mal-PEG2-VCP-Eribulin (MORAb-202, DAR 4.0) was directly compared against farletuzumab conjugated with alternative microtubule-targeting payloads including MMAE, MMAF, and the reducible maytansine linker-payload sulfo-SPDB-DM4 [1]. MORAb-202 demonstrated improved in vitro specificity across a panel of FRα-positive tumor cell lines and exhibited more favorable biophysical properties compared with these alternative payload conjugates using the identical antibody backbone [1]. On the FRα-high IGROV1 cell line, MORAb-202 exhibited an IC50 of 20 pmol/L [2].

FRα-targeted ADC MORAb-202 eribulin vs auristatin eribulin vs maytansine ADC specificity

Irreversible Mitotic Arrest: Eribulin vs. ER-076349

Comparative pharmacodynamic analysis of eribulin and the structurally related, more intrinsically potent analogue ER-076349 revealed that eribulin induces irreversible mitotic arrest, whereas ER-076349 produces reversible arrest [1]. Following drug washout, cells treated with eribulin exhibited persistent drug retention (higher levels and longer duration) compared with [3H]ER-076349, and maintained Bcl-2 phosphorylation, correlating with reduced long-term cell viability at 5 days post-clearance [1]. This irreversibility translated to superior in vivo antitumor efficacy for eribulin despite its lower intrinsic potency in cell-free tubulin polymerization assays [1].

mitotic arrest reversibility Bcl-2 phosphorylation drug retention eribulin pharmacodynamics ADC payload mechanism

BB-1701 Bystander Killing in Co-Culture Models

Mode of action studies with the HER2-targeting eribulin ADC BB-1701 demonstrated significant bystander killing of HER2-null cells when co-cultured with HER2-high cells [1][2]. This bystander cytotoxicity enables the ADC to eliminate neighboring antigen-negative tumor cells and stromal components within heterogeneous tumors—a critical attribute not uniformly observed across all ADC payload classes. Additionally, BB-1701 treatment induced immunogenic cell death (ICD) markers including increased ATP release and calreticulin expression [2].

bystander effect ADC heterogeneity HER2-null cells immunogenic cell death eribulin ADC

Eribulin in Taxane- and Multidrug-Resistant Cancer

Eribulin retains antitumor activity in cancer cells resistant to taxanes and other microtubule-targeting agents due to its distinct microtubule plus-end binding mechanism [1]. While eribulin is itself a P-glycoprotein (P-gp) substrate, its susceptibility to P-gp-mediated efflux is lower than that observed for many other microtubule inhibitors, and its cellular retention characteristics (17.8–35.9 h tumor half-life) contribute to sustained intratumoral exposure [2]. Unlike paclitaxel, eribulin does not promote microtubule stabilization and instead inhibits plus-end polymerization, a mechanistic distinction that underlies its retained efficacy in taxane-resistant disease [1].

taxane resistance multidrug resistance P-glycoprotein ADC payload selection eribulin MDR

VCP Linker Species-Specific Stability

The Val-Cit-PABC (VCP) linker incorporated in Mal-PEG2-VCP-Eribulin exhibits differential stability across species: while reasonably stable in human plasma, it is susceptible to extracellular hydrolysis by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. This species-specific instability can lead to premature payload release in rodent models, potentially underestimating ADC efficacy during preclinical evaluation [2]. However, the VC-PABC linker half-life in mouse circulation remains significantly greater than that of disulfide- or hydrazone-linked ADCs, and small chemical modifications to the linker can effectively modulate Ces1C susceptibility without altering intracellular cathepsin B cleavage [1].

Val-Cit-PABC linker cathepsin B cleavable ADC linker stability carboxylesterase 1C preclinical pharmacokinetics

Mal-PEG2-VCP-Eribulin Application Scenarios


ADC Development for HER2-Low Solid Tumors

Based on direct comparative evidence showing eribulin-containing ADCs (BB-1701) demonstrate superior in vitro cytotoxicity in HER2-low cancer cell lines relative to DM1- and Dxd-based ADCs, Mal-PEG2-VCP-Eribulin is optimally positioned for ADC programs targeting tumors with low or heterogeneous HER2 expression where conventional payloads exhibit reduced potency [1]. The demonstrated bystander killing activity in co-culture models further supports application in tumors with non-uniform target antigen distribution . This scenario is particularly relevant for breast cancer and gastric cancer indications where HER2-low patient populations represent a substantial unmet need.

FRα-Targeted ADC with High Specificity

Head-to-head comparison of farletuzumab conjugated with Mal-PEG2-VCP-Eribulin (MORAb-202) versus farletuzumab conjugated with MMAE, MMAF, or sulfo-SPDB-DM4 demonstrated improved in vitro specificity and preferable biophysical properties for the eribulin-based construct [1]. On FRα-high IGROV1 cells, MORAb-202 achieved an IC50 of 20 pmol/L . This evidence positions Mal-PEG2-VCP-Eribulin as the payload-linker of choice for FRα-targeted ADC programs in ovarian cancer, NSCLC, and endometrial cancer, where target-mediated specificity and developability are critical selection criteria.

ADC for Taxane-Resistant and MDR Tumors

Eribulin's mechanistically distinct microtubule plus-end binding and retained activity in taxane-resistant cancer cells [1], combined with its prolonged tumor retention (17.8–35.9 h half-life) and lower susceptibility to P-gp-mediated efflux compared with other microtubule inhibitors , make Mal-PEG2-VCP-Eribulin a rational payload selection for ADCs intended for patient populations with documented taxane resistance or multidrug-resistant disease. This scenario is directly supported by evidence of irreversible mitotic arrest and persistent cellular retention that translates to superior in vivo efficacy despite lower intrinsic potency .

Preclinical ADC Linker Species Considerations

Investigators utilizing Mal-PEG2-VCP-Eribulin in rodent xenograft studies must incorporate the known species-specific instability of the VCP linker—susceptibility to carboxylesterase 1C-mediated hydrolysis in mouse and rat plasma [1]—into their experimental design and data interpretation. This property may underestimate ADC efficacy in rodent models relative to human translation. Researchers should consider modified linker designs that retain intracellular cathepsin B cleavage while improving rodent plasma stability, or alternatively employ humanized mouse models or non-human primates for more translationally relevant pharmacokinetic assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG2-VCP-Eribulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.